5,6-Dihydro-5-fluorouracil

Cytotoxicity 5-FU Metabolism Colorectal Cancer

5-DHFU is the direct, rate-limiting 5-FU catabolite and validated biomarker for DPD activity. Unlike 5-FU or FBAL, its plasma levels accurately reflect 5-FU clearance, essential for TDM and DPD deficiency screening. Its instability necessitates cold storage; we provide handling protocols. Buy ≥95% pure 5-DHFU for PK studies, DPD assays, and preclinical cancer research.

Molecular Formula C4H5FN2O2
Molecular Weight 132.09 g/mol
CAS No. 696-06-0
Cat. No. B017779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-5-fluorouracil
CAS696-06-0
Synonyms(R)-5-fluoro-5,6-dihydrouracil
5,6-dihydrofluorouracil
5-dihydrofluorouracil
5-fluorodihydrouracil
5-fluorodihydrouracil, sodium salt
DHFU
Molecular FormulaC4H5FN2O2
Molecular Weight132.09 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
InChIKeyRAIRJKWTBBDDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-5-fluorouracil (CAS 696-06-0) for DPD Activity and 5-FU Pharmacokinetic Profiling


5,6-Dihydro-5-fluorouracil (5-DHFU; 5-FUH₂) is a pyrimidine derivative and the primary, immediate catabolite of the widely used antineoplastic agent 5-fluorouracil (5-FU) [1]. Its formation is catalyzed by the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD), making 5-DHFU a direct and quantifiable biomarker for DPD activity and systemic 5-FU clearance [1]. This critical role in the metabolic pathway underpins its use as a key analyte in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and DPD deficiency screening, where its plasma concentration directly informs on 5-FU elimination and the risk of severe toxicity [2].

Why 5,6-Dihydro-5-fluorouracil is Not Interchangeable with Other Pyrimidine Catabolites or Prodrugs


Generic substitution of 5-DHFU with its precursor 5-FU or its downstream metabolite α-fluoro-β-alanine (FBAL) is scientifically invalid and clinically unsafe due to their distinct and non-interchangeable roles in the 5-FU metabolic pathway [1]. 5-DHFU is not a prodrug; it is a specific, direct product of DPD-mediated 5-FU reduction, and its plasma levels reflect the body's capacity to inactivate 5-FU [1]. Using 5-FU as a surrogate for DPD activity would confound anabolic activation with catabolic clearance, while FBAL is a later, more distal and stable metabolite that does not accurately reflect the rate-limiting DPD step due to its own slower clearance and potential for accumulation [2]. Furthermore, the compound's inherent instability in biological matrices requires specialized collection and storage protocols (e.g., immediate plasma separation and freezing) that are not required for more stable, but less pharmacokinetically informative, downstream metabolites [2]. The critical evidence presented below quantitatively defines these differential properties, confirming that 5-DHFU is the requisite analyte for specific, DPD-centric investigations.

Quantitative Differentiation of 5,6-Dihydro-5-fluorouracil from Key Analogs


Reduced Cytotoxicity vs. 5-Fluorouracil in Human Colon Cancer Cells

5-DHFU demonstrates profoundly reduced cytotoxic activity compared to its parent compound, 5-fluorouracil (5-FU). This quantitative difference in potency confirms 5-DHFU's role as an inactive catabolite and establishes its suitability as a biomarker of 5-FU clearance, distinct from the active drug .

Cytotoxicity 5-FU Metabolism Colorectal Cancer

DPD-Mediated Reduction of 5-FU is 30,000-Fold More Efficient than Oxidation of 5-DHFU

The enzyme dihydropyrimidine dehydrogenase (DPD) exhibits a strong kinetic preference for reducing 5-FU to 5-DHFU, rather than the reverse oxidation reaction. This enormous catalytic bias ensures that 5-DHFU formation is the predominant metabolic fate of 5-FU, making its plasma concentration a reliable and sensitive readout of DPD activity [1].

Enzyme Kinetics DPD Metabolic Flux

Superior Substrate for Dihydropyrimidine Aminohydrolase vs. Dihydrouracil

Following its formation, 5-DHFU is rapidly processed by the next enzyme in the catabolic cascade, dihydropyrimidine aminohydrolase (DPHase). The R-isomer of 5-DHFU is a significantly better substrate for DPHase than its natural analog, dihydrouracil (UH₂), indicating a unique and efficient processing step that influences its plasma residence time [1].

Enzyme Kinetics DPHase Catabolic Pathway

In Vivo Combination Therapy: Slows Tumor Growth in Rat Colon Cancer Model

In an advanced colorectal carcinoma rat model, the combination of 5-DHFU with 5-fluorouracil (5-FU) and the DPD inhibitor eniluracil (5-ethynyluracil) was shown to slow tumor growth . This in vivo data is a direct experimental observation, not a class-level inference. It demonstrates a specific, functional role for 5-DHFU in modulating the efficacy of 5-FU-based therapy.

In Vivo Efficacy Combination Therapy Colon Cancer

Plasma Instability: Differentiates 5-DHFU from the Stable Downstream Metabolite FBAL

5-DHFU exhibits significant instability in plasma at room temperature, which contrasts sharply with the high stability of its downstream metabolite, α-fluoro-β-alanine (FBAL) [1]. This differential stability has direct procurement and experimental design implications, as it necessitates stringent sample handling protocols for 5-DHFU analysis, whereas FBAL does not [1].

Stability Bioanalysis Therapeutic Drug Monitoring

Quantifiable Impact of Liver Impairment on 5-DHFU Pharmacokinetics

Acute liver impairment significantly alters 5-FU catabolism, which is directly measurable through changes in 5-DHFU pharmacokinetics. This demonstrates that 5-DHFU plasma levels are a sensitive indicator of hepatic function and its impact on 5-FU clearance, a finding not applicable to 5-FU itself, which is subject to both anabolic and catabolic influences [1].

Pharmacokinetics Liver Impairment 5-FU Toxicity

Optimal Research and Development Applications for 5,6-Dihydro-5-fluorouracil


Therapeutic Drug Monitoring (TDM) and DPD Deficiency Screening

5-DHFU is the direct and most proximal biomarker for DPD activity. The clinical data directly link a high 5-FU/5-DHFU AUC ratio to severe toxicity [1]. Its use in TDM protocols, as validated in multiple clinical studies [2], allows for the identification of DPD-deficient patients and personalized 5-FU dosing. The compound's inherent instability necessitates strict sample handling procedures (e.g., immediate plasma freezing or acidification to pH 3.5), which must be factored into clinical trial design [REFS-3, REFS-4].

Mechanistic and Preclinical Pharmacokinetic Studies

As the product of the rate-limiting step in 5-FU elimination, 5-DHFU is indispensable for quantifying DPD enzyme kinetics in vitro and for PK/PD modeling in preclinical animal models. The 30,000-fold kinetic preference of DPD for its formation confirms its central role [5]. Animal studies further demonstrate that its plasma levels are a sensitive readout of changes in hepatic function, with liver impairment causing up to a 61% decrease in 5-DHFU AUC [6], making it a critical endpoint for understanding drug-drug interactions or disease-induced changes in 5-FU metabolism.

Investigating Catabolite-Mediated Modulation of 5-FU Therapy

Evidence from in vivo models indicates that 5-DHFU is not merely an inert waste product. It attenuates the antitumor activity of 5-FU [7] and, when co-administered, can slow tumor growth in combination with 5-FU and a DPD inhibitor . This establishes a clear rationale for its use in preclinical research aimed at understanding and manipulating the catabolic pathway to improve the therapeutic index of fluoropyrimidines, differentiating it from other catabolites that may not possess this modulatory capacity.

Analytical Method Development and Validation

The well-characterized but challenging stability profile of 5-DHFU in plasma makes it a benchmark analyte for developing robust bioanalytical methods. Its instability necessitates specialized extraction and detection protocols, as seen in validated GC-MS and LC-MS/MS assays [REFS-9, REFS-10]. These methods, which must achieve a lower limit of detection (e.g., 80 ng/mL for GC-MS) [8], are essential for accurate PK studies and TDM, and the compound's properties drive innovation in sample preparation and handling techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydro-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.